Nitromethane-13C

Descripción general

Descripción

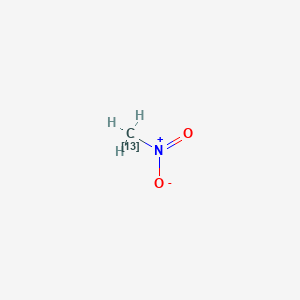

Nitromethane-13C is an isotopically labeled compound where the carbon atom in nitromethane is replaced with the carbon-13 isotope. This compound has the chemical formula 13CH3NO2 and is used extensively in scientific research due to its unique properties. Nitromethane itself is a highly versatile and reactive chemical compound, characterized by the presence of a nitro group (-NO2) in its molecular structure .

Aplicaciones Científicas De Investigación

Nitromethane-13C is a stable isotope of nitromethane, a simple organic compound with the chemical formula . Due to its isotopic labeling, it is widely used in scientific research, enabling detailed studies in various fields. Nitromethane is a polar liquid commonly used as a solvent in a variety of industrial applications .

Scientific Research Applications

This compound is employed across various scientific disciplines due to its unique properties as a labeled isotope. Its applications span chemistry, biology, medicine, and industry.

Chemistry

In chemistry, this compound is used as a tracer in reaction mechanisms and kinetic studies. The isotope allows researchers to follow the compound through chemical reactions, providing insights into reaction pathways and rates. It is also used in Nuclear Magnetic Resonance (NMR) studies to understand solvent effects .

Biology

In biology, this compound is utilized in metabolic studies to trace carbon pathways. By incorporating -labeled nitromethane into biological systems, scientists can track the metabolism of the compound and its derivatives, enhancing the understanding of metabolic processes.

Medicine

In medicine, this compound is applied in the development of diagnostic techniques and drug metabolism studies. It can be used to synthesize labeled compounds for tracing drug metabolism pathways and for quality control and process optimization in pharmaceutical research. Nitromethane has been classified as possibly carcinogenic to humans.

Industry

Mecanismo De Acción

Target of Action

Nitromethane-13C is a stable isotope of Nitromethane, a simple organic compound with a chemical formula of CH3NO2 It’s known that nitromethane and its isotopes are often used as solvents, anesthetics, and fuel additives in various industrial applications .

Mode of Action

The specific mode of action of this compound is not well-studied. As an isotope, it behaves chemically identical to its non-isotopic counterpart, Nitromethane. Nitromethane is a polar liquid commonly used as a solvent in a variety of industrial applications . It’s also used as a fuel additive in certain racing fuels due to its ability to provide more oxygen to the combustion process .

Biochemical Pathways

This compound, like other stable isotopes, is often used in metabolic flux analysis studies . These studies use isotopically labeled compounds to trace the path of carbon through metabolic networks, providing valuable insights into metabolic regulation and network operation .

Pharmacokinetics

As a stable isotope, it’s expected to have similar adme (absorption, distribution, metabolism, and excretion) properties to nitromethane . Nitromethane is a small, polar molecule and is likely to be well-absorbed and distributed throughout the body. As with all chemicals, the bioavailability of this compound would be influenced by factors such as route of administration, dose, and individual patient characteristics.

Result of Action

Nitromethane has been classified as possibly carcinogenic to humans (iarc group 2b) . This suggests that exposure to Nitromethane could potentially lead to harmful cellular changes.

Action Environment

The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. These could include temperature, pH, and the presence of other chemicals. For example, Nitromethane is known to be a flammable liquid, and its reactivity can increase with temperature . Therefore, the storage and handling conditions of this compound would need to be carefully controlled to ensure its stability and safety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Nitromethane-13C can be synthesized through various methods. One common approach involves the reaction of 13C-labeled methanol with nitric acid. The reaction typically occurs under controlled conditions to ensure the incorporation of the carbon-13 isotope into the nitromethane molecule.

Industrial Production Methods: Industrial production of nitromethane involves the gas-phase nitration of propane with nitric acid at high temperatures (350–450 °C). This exothermic reaction produces nitromethane along with other nitroalkanes .

Análisis De Reacciones Químicas

Types of Reactions: Nitromethane-13C undergoes several types of chemical reactions, including:

Oxidation: Nitromethane can be oxidized to form nitroform (trinitromethane) under specific conditions.

Reduction: Reduction of nitromethane typically yields methylamine or other amines.

Substitution: Nitromethane can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products:

Oxidation: Nitroform (trinitromethane).

Reduction: Methylamine.

Substitution: Various substituted nitromethane derivatives depending on the nucleophile used

Comparación Con Compuestos Similares

Nitroethane: Similar to nitromethane but with an ethyl group instead of a methyl group.

Nitropropane: Contains a propyl group and exhibits different physical and chemical properties.

Comparison:

Boiling Point: Nitromethane has a higher boiling point compared to nitroethane.

Density: Nitromethane is denser than nitroethane.

Energy Content: Nitromethane has a higher energy content, making it more suitable for applications requiring high energy output.

Nitromethane-13C stands out due to its isotopic labeling, which provides unique advantages in research applications, particularly in tracing and studying reaction mechanisms and metabolic pathways.

Actividad Biológica

Nitromethane-13C () is a stable isotope-labeled compound that serves as a valuable tracer in metabolic studies. Its biological activity has been investigated in various contexts, particularly concerning its effects on cellular metabolism, toxicity, and potential carcinogenicity. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activity of this compound.

1. Metabolic Tracing and Cellular Impact

This compound is primarily utilized in metabolic flux analysis due to its ability to trace carbon pathways in biological systems. Research indicates that the incorporation of 13C-labeled compounds allows for detailed tracking of metabolic processes in human cells and tissues.

1.1 Case Studies on Metabolic Pathways

A significant study employed global 13C tracing to analyze metabolism in intact human liver tissue. The results demonstrated that approximately one-third of the metabolites synthesized during a 2-hour labeling period showed detectable 13C enrichment, which increased to nearly half after 24 hours. Key metabolic pathways, including bile acid synthesis and the urea cycle, were confirmed through the detection of specific 13C-labeled metabolites (e.g., glycocholate and citrulline) .

| Metabolite | Pathway | Observation |

|---|---|---|

| Glycocholate | Bile Acid Synthesis | 13C incorporation observed |

| Citrulline | Urea Cycle | Evidence of nitric oxide synthase activity |

| Beta-hydroxybutyrate | Ketone Body Synthesis | Ongoing synthesis confirmed |

2. Toxicological Profile

Nitromethane has been studied for its toxicological effects, particularly through inhalation exposure studies in animal models. These studies have revealed significant health impacts associated with nitromethane exposure.

2.1 Inhalation Studies

In a 13-week inhalation study involving Fischer 344/N rats and B6C3F1 mice, exposure to nitromethane resulted in various adverse effects, including increased tumor incidence in specific organs and signs of liver damage. Notably, hepatocellular adenomas were observed in female mice, indicating potential carcinogenic properties .

| Species | Exposure Concentration (ppm) | Observed Effects |

|---|---|---|

| Male Mice | 188 - 750 | Increased Harderian gland tumors |

| Female Mice | 188 - 750 | Hepatocellular adenomas |

| Rats | 94 - 375 | Olfactory epithelial degeneration |

3. Neurological Effects

Prolonged exposure to nitromethane has been linked to neurological disorders. A case study reported severe peripheral neuropathy in workers with chronic exposure, highlighting the compound's potential neurotoxic effects .

3.1 Mechanistic Insights

The mechanism behind nitromethane's neurotoxicity may involve oxidative stress and disruption of neurotransmitter systems. Studies have shown alterations in acetylcholine esterase activity following nitromethane administration, which could contribute to neurological dysfunction .

4. Carcinogenic Potential

The International Agency for Research on Cancer (IARC) classifies nitromethane as a possible human carcinogen (Group 2B). Animal studies have provided evidence for its carcinogenicity, particularly through inhalation routes . Notably, nitromethane exposure has been associated with increased incidences of tumors in multiple organ systems.

5. Conclusion

This compound serves as an important tool for studying metabolic pathways while also raising concerns regarding its toxicity and potential carcinogenicity. Ongoing research is essential to fully elucidate its biological effects and mechanisms of action, particularly regarding long-term exposure outcomes.

Propiedades

IUPAC Name |

nitro(113C)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3NO2/c1-2(3)4/h1H3/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYGJENNIWJXYER-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452405 | |

| Record name | Nitromethane-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

62.033 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32480-00-5 | |

| Record name | Nitromethane-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 32480-00-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.